Lopinavir Impurity T

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

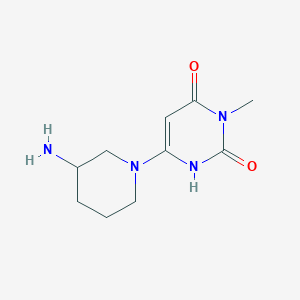

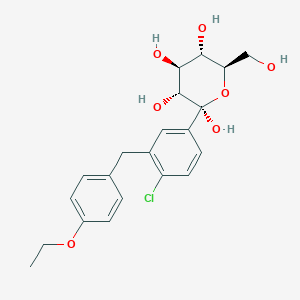

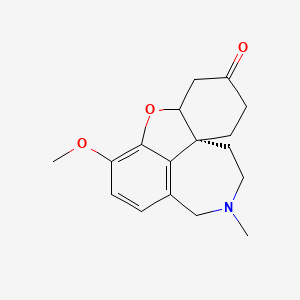

Lopinavir Impurity T is an impurity of Lopinavir, a selective HIV protease inhibitor . It has a molecular formula of C57H66N4O7 and a molecular weight of 919.16 .

Synthesis Analysis

During the manufacturing process of Lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in these studies .Molecular Structure Analysis

The molecular structure of Lopinavir Impurity T is complex and detailed analysis would require advanced techniques such as LC-MS . The structure is flexible, with 4 chiral centers, and possesses the potential to undergo extensive inter- and intramolecular hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involved in the formation of Lopinavir Impurity T are complex and occur during the manufacturing process of Lopinavir . These reactions are monitored and controlled to ensure the quality of the final product .科学的研究の応用

Analytical Methodologies for Lopinavir/Ritonavir

Lopinavir, often used with ritonavir against HIV infection, has gained attention for its potential against COVID-19. Analytical methodologies for these drugs are crucial for understanding their impurity profiles, which include Lopinavir Impurity T. Chromatographic methods are commonly used for analysis, with a need for simpler and faster methods for impurity assessment (Velozo et al., 2021).

Quantitative Analysis in Pharmaceutical Formulations

A novel liquid chromatographic method was developed for the quantitation of lopinavir in the presence of its potential impurities, including Lopinavir Impurity T. This method is essential for the quality control in pharmaceutical formulations, ensuring the safe and effective use of the drug (Seshachalam et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies of lopinavir, including the analysis of its impurities, provide insights into the drug's behavior in the human body. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes (van der Leur et al., 2006).

Impurity Profile in Stability Studies

The stability of lopinavir, including its impurities, is a critical aspect of pharmaceutical research. Stability studies help in understanding how storage conditions and other factors affect the drug and its impurities over time, which is essential for ensuring drug safety and efficacy (Kakadiya et al., 2011).

Impurity Structural Analysis

Analyzing the structure of lopinavir impurities, such as Lopinavir Impurity T, using techniques like NMR and MS, provides detailed information about the impurity's chemical structure. This knowledge is vital for the development of analytical methods and for understanding the impurities' potential impact on drug safety and efficacy (Devi et al., 2007).

Application in Treatment Strategies

Research into the application of lopinavir/ritonavir for treating diseases like COVID-19 also involves understanding its impurities. This research is significant for developing effective treatment strategies and understanding the drug's broader applicability (Costanzo et al., 2020).

特性

CAS番号 |

1797024-56-6 |

|---|---|

製品名 |

Lopinavir Impurity T |

分子式 |

C57H66N4O7 |

分子量 |

919.16 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)